molecular formula C25H26N6 B11778245 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile

3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile

Cat. No.: B11778245
M. Wt: 410.5 g/mol
InChI Key: XRNHJEZWHKVBBL-UHFFFAOYSA-N
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Description

3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of the cyclopentyl and nitrile groups. Common reagents used in these reactions include substituted hydrazines, aldehydes, and nitriles. The reaction conditions often involve the use of catalysts such as Rhodium (III) complexes and solvents like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-(5-(1-Cyclopentyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)pyridin-2-yl)pentanenitrile is unique due to its combination of multiple heterocyclic rings and the presence of a nitrile group.

Properties

Molecular Formula

C25H26N6

Molecular Weight

410.5 g/mol

IUPAC Name

3-[6-[5-(1-cyclopentylpyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridin-2-yl]pentanenitrile

InChI

InChI=1S/C25H26N6/c1-2-17(10-11-26)23-8-5-9-24(30-23)22-15-28-25-21(22)12-18(13-27-25)19-14-29-31(16-19)20-6-3-4-7-20/h5,8-9,12-17,20H,2-4,6-7,10H2,1H3,(H,27,28)

InChI Key

XRNHJEZWHKVBBL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#N)C1=CC=CC(=N1)C2=CNC3=C2C=C(C=N3)C4=CN(N=C4)C5CCCC5

Origin of Product

United States

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